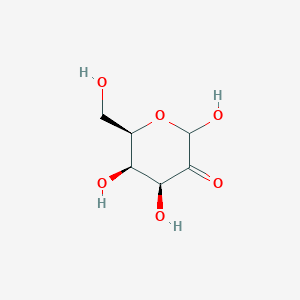
2-dehydro-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-dehydro-D-galactopyranose is the 2-dehydro derivative of D-galactose.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2-Dehydro-D-galactopyranose is an oxidized form of D-galactose, characterized by the removal of a hydroxyl group from the second carbon atom. Its molecular formula is C₆H₁₃O₆, and it plays a crucial role in metabolic pathways involving galactose.
Metabolic Studies
This compound is involved in the metabolism of galactose in various organisms, including Escherichia coli. Research indicates that it acts as an intermediate in the conversion of D-galactonate to other metabolic products. Studies have shown that the enzyme DgoD catalyzes the dehydration of D-galactonate to form 2-dehydro-3-deoxy-D-galactonate, which is subsequently phosphorylated and cleaved to yield essential metabolites such as d-glyceraldehyde 3-phosphate and pyruvate . This pathway is significant for understanding bacterial colonization in mammalian guts.
Biocatalysis
The compound has potential applications in biocatalysis, particularly in the synthesis of ketoses from aldoses. The enzymatic conversion of D-galactose to this compound can be utilized to produce high yields of valuable sugars like D-fructose and D-tagatose, which are important in food technology and pharmaceuticals . The use of pyranose oxidase has been highlighted for its effectiveness in these transformations.
Cancer Research
Recent studies have explored the role of glucose analogs, including compounds structurally related to this compound, as potential chemotherapeutic agents. For instance, 2-deoxy-D-glucose has been shown to inhibit cancer cell growth by disrupting glycolysis, a mechanism that could be analogous for related compounds . This suggests that this compound may also have implications in cancer treatment strategies through metabolic interference.
Food Industry
In the food industry, derivatives of this compound may serve as sweeteners or flavor enhancers due to their structural similarities to naturally occurring sugars. Their ability to participate in Maillard reactions can also be harnessed to improve food flavors and aromas.
Pharmaceuticals
The pharmaceutical industry is increasingly interested in sugar derivatives for drug formulation. The unique properties of this compound can be exploited for creating drug delivery systems or as active pharmaceutical ingredients (APIs) due to their biocompatibility and biological activity.
Eigenschaften
Molekularformel |
C6H10O6 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3+,4+,6?/m1/s1 |
InChI-Schlüssel |
FYWIDDXZIOQEQU-XDJBDKDSSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H](C(=O)C(O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(=O)C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















